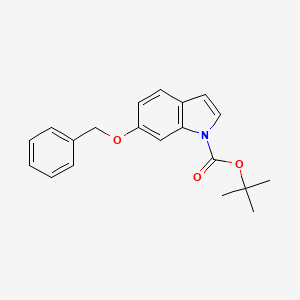

tert-Butyl 6-(benzyloxy)-1H-indole-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of carbamic acid, identified by the presence of the -O-CO-NH- linkage . Carbamates are integral parts of many drugs and prodrugs approved by the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) .

Synthesis Analysis

While specific synthesis methods for “tert-Butyl 6-(benzyloxy)-1H-indole-1-carboxylate” were not found, carbamate derivatives can be synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids in the presence of EDCI and HOBt as coupling reagents .Molecular Structure Analysis

The tert-butyl group has been used as a probe for NMR studies of macromolecular complexes . Because they contain three chemically identical methyl groups, the tert-butyl moiety exhibits exceptionally narrow and intense NMR signals even when attached to large proteins or complexes .科学的研究の応用

Catalysis and Oxidation Processes

tert-Butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate, a compound related to tert-Butyl 6-(benzyloxy)-1H-indole-1-carboxylate, is utilized as a catalyst in the selective aerobic oxidation of allylic and benzylic alcohols. This process enables the conversion of these alcohols into corresponding α,β-unsaturated carbonyl compounds, showcasing its efficiency and selectivity in oxidation reactions (Shen et al., 2012).

Synthesis of Heterocyclic Carboxylic Acids

The tert-butyl esters of various heterocyclic carboxylic acids, including indole-5-carboxylic acid, have been synthesized using tert-butyl trichloroacetimidate. This method demonstrates the versatility of tert-butyl esters in accessing complex heterocyclic structures, which are vital in various synthetic applications (Fritsche et al., 2006).

Reactivity in Synthesis of Oxazinoindole Derivatives

tert-Butyl esters, such as this compound, are used in the synthesis and reactivity studies of 1,4‐Oxazinoindole derivatives. These compounds are integral in the formation of tetracyclic compounds, showcasing their role in creating complex molecular architectures (Mayer et al., 2002).

Tert-Butylating Reagent Development

Research has been conducted on developing new tert-butylating reagents like 2,4,6-tris(tert-butoxy)-1,3,5-triazine (TriAT-tBu). These reagents, associated with tert-butyl esters, are essential for the tert-butylation of alcohols and carboxylic acids, indicating the broad applicability of tert-butyl derivatives in organic synthesis (Yamada et al., 2016).

Spirocyclic Indoline Lactone Synthesis

In the field of complex molecule synthesis, compounds like tert-butyl [2-(benzylideneamino)phenyl]acetate have been used to synthesize spirocyclic indoline lactones. This illustrates the role of tert-butyl esters in facilitating unique cyclization reactions, contributing to the diversification of lactone structures (Hodges et al., 2004).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

tert-butyl 6-phenylmethoxyindole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c1-20(2,3)24-19(22)21-12-11-16-9-10-17(13-18(16)21)23-14-15-7-5-4-6-8-15/h4-13H,14H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRPBCFXYURDQFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50582987 |

Source

|

| Record name | tert-Butyl 6-(benzyloxy)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50582987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

933474-39-6 |

Source

|

| Record name | tert-Butyl 6-(benzyloxy)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50582987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。